2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-thiazolidin]-based compounds: These compounds share a similar spirocyclic core and have been studied for their diverse biological activities.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced stability and bioactivity.
Uniqueness
What sets 2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide apart is its specific combination of functional groups and spirocyclic structure, which may confer unique biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-17(2)18-7-11-20(12-8-18)29-24(32)15-30-23-6-4-3-5-22(23)27(26(30)34)31(25(33)16-35-27)21-13-9-19(28)10-14-21/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAJTWWWVLDORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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